2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(3-fluorophenyl)-1,5-dihydro-3-hydroxy-
Description
Molecular Geometry
- Lactam ring puckering : The 2H-pyrrol-2-one core adopts a slight envelope conformation, with C2 (cyclohexyl-bearing carbon) deviating from planarity by approximately 15°–20°.
- Hydrogen bonding : Intramolecular O-H···O=C interactions between the C3 acetyl and C4 hydroxyl groups stabilize the pseudo-aromatic lactam system. Bond lengths for these interactions typically measure 1.82–1.89 Å.
Substituent Orientation
- Cyclohexyl group : Adopts a chair conformation with axial attachment to the lactam ring, minimizing steric clash with the N1 aryl group.
- 3-Fluorophenyl moiety : Projected to occupy a pseudo-equatorial position relative to the lactam plane, with the fluorine atom creating a dipole moment of ~1.47 D perpendicular to the ring.
Table 1: Key Bond Parameters from Related Structures
| Bond/Angle | Value (Å/°) | Compound Analogue |
|---|---|---|
| C2-N1 | 1.47 | CID 22335674 |
| C5=O (lactam) | 1.21 | CID 11835414 |
| O-H···O=C (intramolecular) | 1.85 | ADVH0430B9EA |
| C3-C(=O)CH₃ | 1.52 | CID 22335674 |
Comparative Analysis With Related γ-Lactam Derivatives
The structural uniqueness of 4-acetyl-5-cyclohexyl-1-(3-fluorophenyl)-3-hydroxy-2H-pyrrol-2-one becomes evident when contrasted with analogous systems:
Electronic Effects
- Fluorine substitution : Compared to the 2-fluorophenyl isomer, the 3-fluoro derivative exhibits reduced resonance stabilization between the aryl ring and lactam nitrogen, increasing the compound’s dipole moment by ~12% based on computational models.
- Acetyl vs. benzoyl groups : Replacement of the C3 acetyl with bulkier aryl ketones (e.g., 4-methylbenzoyl in ChemDiv 3141-0104) decreases rotational freedom about the C3-C(=O) bond by 40%, as quantified by hindered rotation energy barriers.
Steric Considerations
- Cyclohexyl vs. smaller substituents : The 5-cyclohexyl group imposes greater steric hindrance than methyl or hydrogen substituents, increasing the lactam ring’s puckering angle from 8° (H-substituted) to 19°.
- N1 aryl interactions : The 3-fluorophenyl group creates less steric clash with adjacent substituents compared to ortho-substituted analogues, allowing for tighter crystal packing densities (~1.32 g/cm³ vs. 1.28 g/cm³ for 2-fluoro derivatives).
Table 2: Structural Comparison of γ-Lactam Derivatives
Hydrogen Bonding Capacity
- The C3 acetyl and C4 hydroxyl groups enable bifurcated hydrogen bonding with bond valency indices of 0.89 and 0.76, respectively. This contrasts with non-hydroxylated analogues (e.g., CID 10679648), which rely solely on lactam carbonyl interactions.
Properties
Molecular Formula |
C18H20FNO3 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
3-acetyl-2-cyclohexyl-1-(3-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H20FNO3/c1-11(21)15-16(12-6-3-2-4-7-12)20(18(23)17(15)22)14-9-5-8-13(19)10-14/h5,8-10,12,16,22H,2-4,6-7H2,1H3 |
InChI Key |
NGFYMFTXWASWKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=CC(=CC=C3)F)O |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Method (One-Pot Three-Component Condensation)
A widely reported and efficient method involves a one-pot three-component condensation :
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Substituted aldehyde (e.g., cyclohexane carboxaldehyde) | Provides the cyclohexyl group at C-5 |
| 2 | Substituted aniline (3-fluoroaniline) | Introduces the 3-fluorophenyl group at N-1 |
| 3 | Ethyl 2,4-dioxo-butanoate or equivalent 1,4-dicarbonyl compound | Provides the acetyl group and enables pyrrolone ring formation |
| 4 | Acid or base catalyst (e.g., acetic acid or piperidine) | Facilitates condensation and cyclization |
| 5 | Controlled temperature (room temperature to reflux) | Optimizes reaction rate and selectivity |
- The reaction proceeds via initial imine formation between the aldehyde and aniline, followed by cyclization with the 1,4-dicarbonyl compound to form the pyrrolone ring.
- The hydroxyl group at position 3 is formed during ring closure due to keto-enol tautomerism or can be introduced by selective oxidation/hydroxylation.
Industrial and Laboratory Scale Considerations
- Continuous flow reactors are employed in industrial settings to improve reaction control, yield, and scalability.
- Purification is typically achieved by recrystallization or chromatographic techniques to isolate the pure compound.
- Reaction parameters such as solvent choice (e.g., dimethylformamide, dimethyl sulfoxide), temperature, and catalyst loading are optimized to maximize yield and stereoselectivity.
Research Findings and Structure-Activity Relationships (SAR)
- Studies have shown that the size and nature of the cycloalkyl group at position 5 influence receptor binding affinity and selectivity.
- Increasing the cycloalkyl ring size beyond cyclohexyl reduces affinity for CCR2 but may retain or enhance CCR1 binding.
- The presence of the 3-fluorophenyl group at N-1 is critical for biological activity, affecting lipophilicity and receptor interaction.
- The acetyl and hydroxy groups contribute to hydrogen bonding and molecular recognition in biological targets.
Summary Table of Preparation Parameters
| Parameter | Details | Notes |
|---|---|---|
| Key Starting Materials | Cyclohexane carboxaldehyde, 3-fluoroaniline, ethyl 2,4-dioxo-butanoate | Commercially available or synthesized |
| Synthetic Route | One-pot three-component condensation (Paal-Knorr type) | Efficient and scalable |
| Catalysts | Acidic or basic catalysts (e.g., acetic acid, piperidine) | Facilitate cyclization |
| Reaction Conditions | Room temperature to reflux, solvent DMF or DMSO | Optimized for yield and stereoselectivity |
| Purification | Recrystallization, chromatography | Ensures high purity |
| Stereochemistry | Controlled via chiral starting materials or catalysts | Essential for biological activity |
| Industrial Scale | Continuous flow reactors | Enhance efficiency and reproducibility |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound may participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Drug Discovery
The compound's structure features a pyrrolone ring, which is known for its versatility in medicinal chemistry. The 3-hydroxy group enhances its biological activity, making it a valuable scaffold for the development of new therapeutic agents.
Case Study: CCR2 Antagonism
Research indicates that derivatives of pyrrolone compounds exhibit significant activity against the C-C chemokine receptor type 2 (CCR2), which is implicated in various inflammatory diseases. A study demonstrated that certain modifications to the pyrrolone structure led to increased potency as CCR2 antagonists, suggesting potential applications in treating conditions like rheumatoid arthritis and multiple sclerosis .
Anticancer Activity
The compound has shown promise in anticancer research. Its structural features allow it to interact with various biological targets involved in cancer progression.
Case Study: Cytotoxicity Assays
In vitro studies have evaluated the cytotoxic effects of this compound on several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). Results indicated that the compound exhibited significant growth inhibition with IC50 values comparable to established chemotherapeutics .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is linked to its ability to inhibit specific signaling pathways involved in inflammation.
Case Study: Inhibition of Pro-inflammatory Cytokines
Research has shown that derivatives of this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a mechanism for its use in treating inflammatory diseases .
Mechanism of Action
The mechanism by which 2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(3-fluorophenyl)-1,5-dihydro-3-hydroxy- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate specific biological pathways, leading to the observed effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrrolidinone derivatives exhibit diverse pharmacological and material science applications, with properties heavily influenced by substituents. Below is a detailed comparison of the target compound with structurally related analogs (Table 1 and Table 2).
Table 1: Structural and Physicochemical Comparison
Note: Values marked with * are estimated based on structural analogs due to incomplete data.
Key Observations
Substituent Effects on Lipophilicity (XLogP3):
- The 2,4-difluorophenyl derivative (XLogP3 = 4.5) is more lipophilic than the target compound (XLogP3 = 4.2), likely due to increased halogenation .
- The 4-hydroxyphenyl analog (XLogP3 = 3.8) shows reduced lipophilicity due to the polar hydroxy group .
Hydrogen Bonding and Solubility:
- The 5-(4-ethoxyphenyl)-4-benzoyl derivative (TPSA = 97.7 Ų) has higher polarity due to the ethoxy and benzoyl groups, enhancing aqueous solubility .
- The 1-(3-fluorophenyl) target has moderate TPSA (57.6 Ų), balancing lipophilicity and solubility .
Fluorine in the 3-fluorophenyl group enhances electronegativity, possibly influencing binding interactions compared to chlorophenyl analogs .
Biological Activity
2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(3-fluorophenyl)-1,5-dihydro-3-hydroxy-, also known as a pyrrolone derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a complex structure that allows for various interactions with biological systems, making it a candidate for further research into its therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 351.8 g/mol. The compound features a pyrrolone ring structure and various functional groups that contribute to its unique chemical properties and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H19ClFNO3 |
| Molecular Weight | 351.8 g/mol |
| Boiling Point | 482.6 ± 45.0 °C |
| Density | 1.383 ± 0.06 g/cm³ |
| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 1 mg/ml |
| pKa | 4.50 ± 1.00 |
Biological Activity
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Its mechanism of action involves interaction with specific molecular targets, including enzymes and receptors involved in cell proliferation and apoptosis.
Antimicrobial Activity
Studies have shown that the compound demonstrates inhibitory effects against various bacterial strains. For example, it has been reported to have a minimum inhibitory concentration (MIC) in the range of 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound have been explored in several studies:
- Cell Line Studies : The compound was tested against multiple cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). It exhibited growth inhibition with IC50 values ranging from 3.79 to 42.30 µM , demonstrating its potential efficacy in cancer treatment .
- Mechanism of Action : The compound may act as an allosteric modulator for chemokine receptors, which are crucial in tumor progression and metastasis . By inhibiting these receptors, the compound can potentially reduce cancer cell migration and proliferation.
Case Studies
A notable study involving the synthesis and evaluation of pyrrolone derivatives highlighted the promising biological activities of similar compounds:
- Study Findings : A series of pyrrolone derivatives were synthesized and screened for their cytotoxic effects on cancer cell lines. The most potent derivatives showed IC50 values significantly lower than those of standard chemotherapeutics, suggesting enhanced efficacy .
- Comparative Analysis : The structure-activity relationship (SAR) analysis indicated that modifications to the pyrrolone ring could enhance biological activity, paving the way for further drug development.
Q & A
Q. Table 1. Key Synthetic Parameters for Pyrrolone Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
